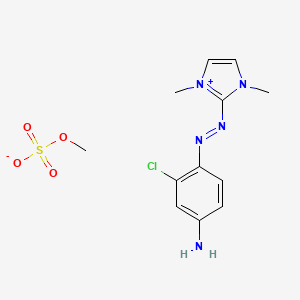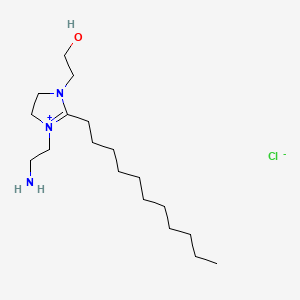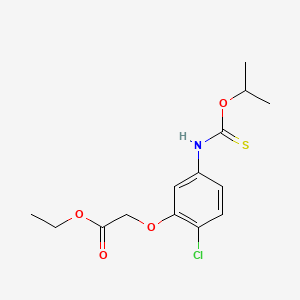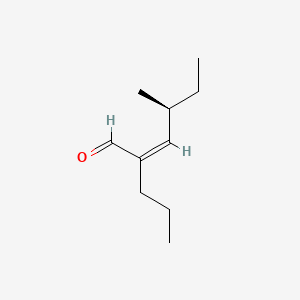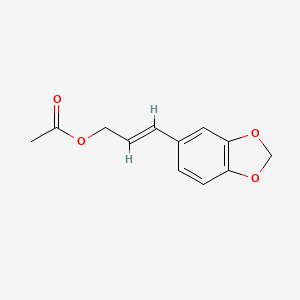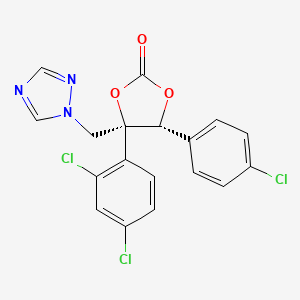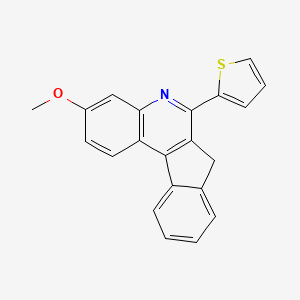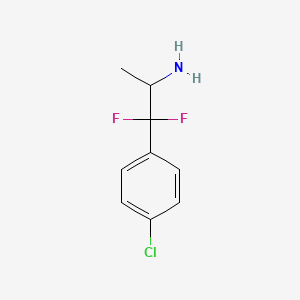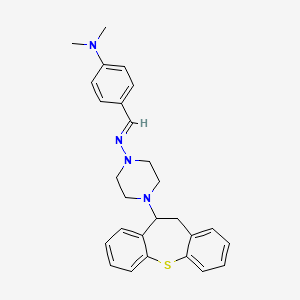
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.49 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with decenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a substituted benzeneacetamide derivative.
Scientific Research Applications
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The decenyl chain may also play a role in the compound’s biological activity by interacting with lipid membranes and other hydrophobic regions in cells.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide, N-cyclooctyl-4-hydroxy-3-methoxy-: Similar structure but with a cyclooctyl group instead of a decenyl chain.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of an amide group.
Uniqueness
Benzeneacetamide, N-9-decenyl-4-hydroxy-3-methoxy- is unique due to its combination of a benzene ring with hydroxy and methoxy groups, an acetamide group, and a decenyl chain. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
107512-61-8 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-dec-9-enyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-13-20-19(22)15-16-11-12-17(21)18(14-16)23-2/h3,11-12,14,21H,1,4-10,13,15H2,2H3,(H,20,22) |
InChI Key |
OKVZSDSHRCJXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)NCCCCCCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




